Structural Scaffold Differentiation: Benzofurofurobenzopyran vs. Abietane Diterpenoid Core
Planchol E possesses a tetracyclic benzofurofurobenzopyran scaffold (C14H12O7, MW 292.24 g/mol), which is structurally distinct from the tricyclic abietane diterpenoid core (typically C20) shared by all 16 co-isolated compounds (2–17) in the same Pinus yunnanensis extract [1]. This fundamental scaffold difference is confirmed by extensive 1D and 2D NMR, IR, UV, and MS spectroscopic analysis and represents a chemotaxonomic rarity among Pinus-derived metabolites [1]. The compound features four chiral centers (1S,10R,11R,15R) with zero rotatable bonds, conferring exceptional conformational rigidity compared to flexible abietane side chains [2].
| Evidence Dimension | Molecular scaffold class and core carbon count |
|---|---|
| Target Compound Data | C14H12O7 benzofurofurobenzopyran; MW 292.24; 4 chiral centers; 0 rotatable bonds; XLogP3 1.2 |
| Comparator Or Baseline | Abietane diterpenoids (C20 tricyclic phenanthrene core); example: abieta-8,11,13-triene-7α,15,18-triol (C20H30O3; MW 318.45); multiple rotatable bonds |
| Quantified Difference | Core carbon count: C14 vs. C20; MW difference: ~26.2 Da lower; Rotatable bonds: 0 vs. ≥1; XLogP3: 1.2 vs. typically 3–7 |
| Conditions | Structural comparison based on published characterization data; NMR (1H, 13C, 2D), IR, UV, MS [1] |
Why This Matters
The distinct scaffold precludes functional or analytical substitution by co-isolated abietane diterpenoids, mandating specific procurement for chemotaxonomic studies or scaffold-based screening libraries.
- [1] Lei T, Li Y, Li DM, Liu GM, Liu JK, Wang F. A novel phenolic compound from Pinus yunnanensis. J Asian Nat Prod Res. 2011 May;13(5):425-9. doi: 10.1080/10286020.2011.565747. PMID: 21534040. View Source
- [2] PubChem Compound Summary for CID 53350155, Planchol E. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53350155 (accessed April 2026). View Source
